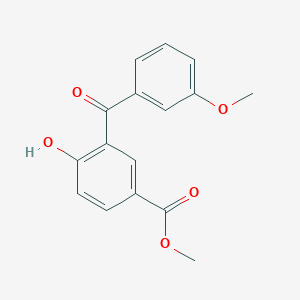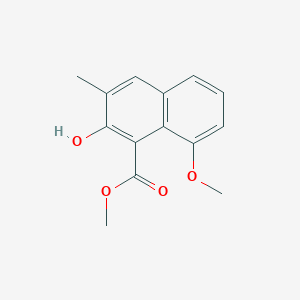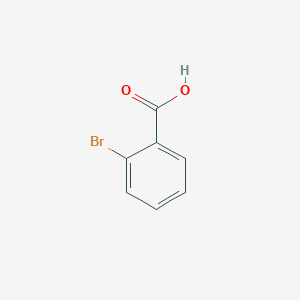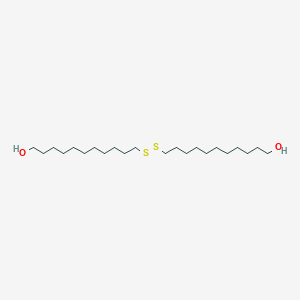![molecular formula C13H14N2O2 B048069 methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16253-64-8](/img/structure/B48069.png)
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
概要
説明
“Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” is a chemical compound with the molecular formula C13H14N2O2 . It is also known by other names such as “2,3,4,9-Tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester” and "Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate" . This compound is a natural product found in Lepidium meyenii .
Molecular Structure Analysis
The molecular structure of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” consists of a pyrido[3,4-b]indole ring system, which is a type of beta-carboline . The compound also contains a carboxylate functional group attached to the tetrahydroindole ring .Physical And Chemical Properties Analysis
The molecular weight of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” is 230.26 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.科学的研究の応用
Anticancer Research
This compound has shown promise in anticancer research, particularly in the design and synthesis of novel anti-cancer agents. Derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have exhibited high anti-tumor activity. In vitro studies have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of certain functional groups, such as sulfonyl, has been suggested to increase the antiproliferative activity of these compounds .
Protein Disulfide Isomerase (PDI) Inhibition
The compound has been used as a PDI inhibitor in studies examining the functional conservation of PDIs in human embryonic kidney cells . PDI inhibitors like this one can play a role in protein disulfide isomerase-mediated cell signaling studies, which are crucial for understanding the folding of proteins and the response to misfolded protein stress .
Synthesis of Biological Molecules
It serves as a reactant in the synthesis of molecules for biological studies, including the evaluation of cytotoxicity and insecticidal activities of harmine derivatives. It’s also involved in the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .
将来の方向性
The future directions for the study of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” could involve further exploration of its biological activities and potential applications . Additionally, more detailed studies on its synthesis and chemical reactions could provide valuable information for chemists and researchers in the field.
作用機序
Target of Action
The primary target of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, also known as 2,3,4,9-Tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester, is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival .
Mode of Action
The compound interacts with its target, the c-Met receptor, by binding to its active site . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the c-Met signaling pathway . By inhibiting the c-Met receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a dose-dependent inhibition of cancer cell proliferation . Specifically, the compound has been shown to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines . Additionally, the compound’s cytolytic activity is markedly inhibited at the same time .
特性
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCHMZBGHVZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
CAS RN |
16253-64-8 | |
| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate being found in Gastrolobium callistachys?
A1: Gastrolobium callistachys is known to contain various alkaloids. The isolation of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate [] alongside other indole alkaloids like (S)-(+)-Nb-methyltryptophan [(+)-abrine] and (S)-(+)-Nb,Nb-dimethyltryptophan methyl ester suggests a potential biosynthetic relationship between these compounds within the plant. Further research into the biosynthetic pathways of these alkaloids in Gastrolobium callistachys could provide insights into their ecological roles and potential applications.
Q2: How was the structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate confirmed?
A2: The structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate was confirmed through synthesis. [] While the specific synthetic route is not detailed in the provided abstract, this approach confirms the proposed structure by independently creating the compound and comparing its properties to the naturally isolated one.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)





